REACTION_CXSMILES
|
C([O:5][C:6]1[CH2:12][CH:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:9]=[CH:8][N:7]=1)CCC.O>C(O)C>[C:13]1([C:10]2[CH:9]=[CH:8][NH:7][C:6](=[O:5])[CH2:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
908 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=NC=CC(=CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8172 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2724 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution is charged to an autoclave
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Residual water is removed by azeotropic distillation from toluene (2×2 L)
|
Type
|
DISSOLUTION
|
Details
|
The residual solids are dissolved in toluene (1.7 L)
|
Type
|
TEMPERATURE
|
Details
|
heated between 95 to 100° C
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to <90° C.
|
Type
|
ADDITION
|
Details
|
heptane (about 4.8 mL/g) is added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0 to 5° C.
|
Type
|
FILTRATION
|
Details
|
The solids are filtered
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CCC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 559 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |